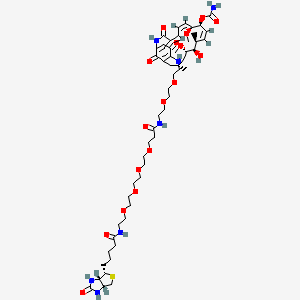

Geldanamycin-Biotin

Description

Properties

Molecular Formula |

C54H85N7O17S |

|---|---|

Molecular Weight |

1136.4 g/mol |

IUPAC Name |

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-19-[2-[2-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethylamino]-13-hydroxy-8,14-dimethoxy-4,12,16-trimethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C54H85N7O17S/c1-35-31-38-48(41(62)33-39(51(38)66)59-52(67)37(3)9-8-10-42(70-4)43(78-53(55)68)14-13-36(2)50(65)44(32-35)71-5)58-18-22-75-25-24-73-21-17-57-47(64)15-19-72-23-27-76-29-30-77-28-26-74-20-16-56-46(63)12-7-6-11-45-49-40(34-79-45)60-54(69)61-49/h8-10,13-14,33,35-36,40,42-45,49-50,58,65H,6-7,11-12,15-32,34H2,1-5H3,(H2,55,68)(H,56,63)(H,57,64)(H,59,67)(H2,60,61,69)/b10-8-,14-13-,37-9-/t35-,36+,40+,42+,43+,44+,45+,49+,50-/m1/s1 |

InChI Key |

FCOFNJAJLZRONU-LKPJZEOVSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)\C)OC)OC(=O)N)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=CC(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C)OC)OC(=O)N)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Geldanamycin-Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin, a benzoquinone ansamycin antibiotic isolated from Streptomyces hygroscopicus, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Its biotinylated conjugate, Geldanamycin-Biotin, serves as a crucial research tool for elucidating the intricate mechanisms of Hsp90 inhibition and for identifying novel Hsp90 client proteins and interacting partners. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action: Hsp90 Inhibition

The primary mechanism of action of this compound is the specific and high-affinity binding to the N-terminal ATP-binding pocket of Hsp90.[1][2] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key mediators of signal transduction pathways involved in cell growth, proliferation, and survival.[3][4]

By competitively inhibiting the binding of ATP to Hsp90, Geldanamycin locks the chaperone in an open conformation, preventing the conformational changes necessary for its ATPase activity and the subsequent processing of client proteins.[4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3][4][5] The biotin moiety of this compound allows for the affinity purification and identification of proteins that interact with Geldanamycin, including Hsp90 and potentially other, less characterized, binding partners.[6]

The Ubiquitin-Proteasome Pathway in Hsp90 Client Protein Degradation

Upon inhibition of Hsp90 by this compound, the associated client proteins become destabilized and are recognized by a cellular quality control system. The client proteins are then targeted for degradation by the 26S proteasome. This process is initiated by the attachment of a polyubiquitin chain to the client protein, a reaction catalyzed by a series of enzymes including ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[3][4] The E3 ligase CHIP (C-terminus of Hsp70-interacting protein) has been identified as a key player in the ubiquitination of Hsp90 client proteins following inhibitor binding.[7]

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of Geldanamycin and its derivatives.

| Compound | Target | Assay Type | Kd (nM) | Reference |

| Geldanamycin | Hsp90β | Computational | 1215 | [8] |

| BODIPY-Geldanamycin | Hsp90α | Fluorescence Anisotropy | 4.6 (after 24h incubation) | [7] |

| 17-AAG | hHsp90α (9-236) | Filter Binding Assay | 400 | [5] |

| Compound | Cell Line | IC50 (nM) | Reference |

| Geldanamycin | Glioma cell lines | 0.4 - 3 | [4] |

| Geldanamycin | Breast cancer cell lines | 2 - 20 | [4] |

| Geldanamycin | Small cell lung cancer cell lines | 50 - 100 | [4] |

| Geldanamycin | Ovarian cancer cell lines | 2000 | [4] |

| Geldanamycin | T-cell leukemia cell lines | 10 - 700 | [4] |

| Geldanamycin | HT29 (hypoxia-induced c-jun expression) | 75 | [9] |

| Geldanamycin Derivative (GM-BDA) | HSP90-expressing breast cancer cells | 1.35 ± 0.14 | [10] |

Experimental Protocols

Hsp90 Binding Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to determine the affinity of a compound for the Hsp90 N-terminal domain using a fluorescently labeled Geldanamycin probe (e.g., FITC-Geldanamycin).

Materials:

-

Purified recombinant Hsp90 N-terminal domain (Hsp90-NTD)

-

FITC-labeled Geldanamycin

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microplate, add the assay buffer, FITC-labeled Geldanamycin (at a final concentration near its Kd for Hsp90), and the diluted test compound.

-

Initiate the binding reaction by adding the purified Hsp90-NTD to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Calculate the IC50 value by plotting the fluorescence polarization values against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Affinity Pull-Down Assay using this compound

This protocol details the use of this compound to isolate Hsp90 and its interacting proteins from a cell lysate.

Materials:

-

This compound

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate from cells of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads with lysis buffer to remove storage solution and equilibrate them.

-

-

Binding of this compound to Beads:

-

Incubate the washed streptavidin beads with an excess of this compound in lysis buffer for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

-

Wash the beads with lysis buffer to remove unbound this compound.

-

-

Affinity Purification:

-

Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against Hsp90 and other potential client proteins, or by mass spectrometry for the identification of novel interactors.

-

Signaling Pathways and Visualizations

This compound, through its inhibition of Hsp90, significantly impacts several critical signaling pathways that are often dysregulated in cancer.

The Raf-1/MEK/ERK Signaling Pathway

The Raf-1 kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is a well-established Hsp90 client protein.[2][11] Geldanamycin-induced Hsp90 inhibition leads to the destabilization and proteasomal degradation of Raf-1, thereby blocking downstream signaling through MEK and ERK.[2][11] This disruption inhibits cell proliferation and survival.

Caption: this compound disrupts the Raf-1/MEK/ERK pathway.

The PI3K/Akt/mTOR Signaling Pathway

Akt, a serine/threonine kinase, is another critical Hsp90 client protein that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, growth, and proliferation.[12][13] Inhibition of Hsp90 by Geldanamycin leads to the dephosphorylation and subsequent degradation of Akt, thereby inhibiting downstream signaling to mTOR and its effectors.[12][14]

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow for Affinity Pull-Down

The following diagram illustrates the logical flow of an affinity pull-down experiment using this compound to identify Hsp90-interacting proteins.

Caption: Workflow for this compound affinity pull-down.

Conclusion

This compound is an indispensable tool for probing the multifaceted roles of Hsp90 in cellular physiology and pathology. Its mechanism of action, centered on the specific inhibition of the Hsp90 ATP-binding pocket, triggers a cascade of events culminating in the degradation of a host of oncoproteins and signaling molecules. This detailed understanding of its mechanism, supported by quantitative data and robust experimental protocols, provides a solid foundation for researchers in the fields of cancer biology and drug discovery to further explore Hsp90 as a therapeutic target and to identify novel client proteins and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Destabilization of Raf-1 by geldanamycin leads to disruption of the Raf-1-MEK-mitogen-activated protein kinase signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heat Shock Protein 90 and the Proteasome | Clinical Gate [clinicalgate.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotinylated geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. The hsp90-binding antibiotic geldanamycin decreases Raf levels and epidermal growth factor signaling without disrupting formation of signaling complexes or reducing the specific enzymatic activity of Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Destabilization of Raf-1 by geldanamycin leads to disruption of the Raf-1-MEK-mitogen-activated protein kinase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The heat-shock protein 90 inhibitor, geldanamycin, induces apoptotic cell death in Epstein-Barr virus-positive NK/T-cell lymphoma by Akt down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Suppression of the mTOR-raptor signaling pathway by the inhibitor of heat shock protein 90 geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Geldanamycin-Biotin.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Geldanamycin-Biotin. It is designed to serve as a core resource for researchers utilizing this valuable molecular probe in studies of Heat Shock Protein 90 (HSP90) and associated signaling pathways. This guide includes detailed experimental protocols and visualizations to facilitate experimental design and data interpretation.

Chemical Structure and Physicochemical Properties

Geldanamycin is a benzoquinone ansamycin antibiotic that specifically binds to the ATP-binding pocket of HSP90, a critical molecular chaperone for the proper folding and stability of numerous client proteins involved in cell growth, differentiation, and survival.[1] Biotinylation of Geldanamycin creates a powerful tool for the affinity-based isolation and identification of HSP90 and its interacting partners.[2]

It is crucial to note that commercially available this compound can vary in the length and nature of the linker connecting the Geldanamycin and Biotin moieties, leading to significant differences in molecular weight. Researchers should carefully verify the specific product information from their supplier. Two commonly encountered forms are:

-

A shorter linker variant: with a molecular weight of approximately 560.6 g/mol .[3][4][5]

-

A longer linker variant: often incorporating a polyethylene glycol (PEG) spacer, with a molecular weight of approximately 1150.4 g/mol .[6][7]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₅₅H₈₇N₇O₁₇S (for the longer linker variant) | [6][7][8] |

| Molecular Weight | ~560.6 g/mol or ~1150.4 g/mol (depending on the linker) | [3][5][6][7] |

| Appearance | Purple solid | [3] |

| Purity | >98% (typically assessed by HPLC) | [3][6][7][8] |

| Solubility | Soluble in DMSO; Insoluble in water | [3][6][8] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [6][8] |

| Stability | Stable for years when stored properly. Solutions in DMSO are stable for at least two weeks at -20°C. Decomposes in acidic solutions. | [8] |

Mechanism of Action: HSP90 Inhibition and Downstream Effects

This compound functions as a potent and specific inhibitor of HSP90.[1] By binding to the N-terminal ATP-binding pocket of HSP90, it competitively inhibits ATP binding and hydrolysis, which is essential for the chaperone's function.[1] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of a wide array of "client" proteins that are dependent on HSP90 for their conformational maturation and stability.[1][9] The degradation of these client proteins is often mediated by the ubiquitin-proteasome pathway.[9]

The inhibition of HSP90 by Geldanamycin triggers a cascade of downstream cellular events, impacting several critical signaling pathways.

The HSP90 Chaperone Cycle and its Inhibition

The following diagram illustrates the HSP90 chaperone cycle and the point of intervention by this compound.

Impact on Key Signaling Pathways

The degradation of HSP90 client proteins profoundly affects cellular signaling. Notable pathways impacted by this compound include:

-

JNK Signaling Pathway: Geldanamycin has been shown to inhibit c-Jun N-terminal kinase (JNK) signaling.[4]

-

Glucocorticoid Receptor (GR) Signaling: Geldanamycin disrupts the function of the glucocorticoid receptor by interfering with its interaction with HSP90, which is necessary for its proper folding and hormone-binding activity.[10] This can impede the translocation of the GR to the nucleus.[11][12]

The following diagrams illustrate the general workflows of these pathways and the points of Geldanamycin's influence.

HSP90 Client Proteins

A significant number of proteins involved in oncogenesis and cell signaling are dependent on HSP90 for their function. Upon treatment with this compound, these client proteins are targeted for degradation. A non-exhaustive list of key HSP90 client proteins is provided in Table 2.

Table 2: Selected HSP90 Client Proteins Degraded by Geldanamycin

| Client Protein Category | Examples | Citation(s) |

| Kinases | v-Src, Raf-1, Akt, Cdk4, ErbB2 (HER2) | [1][9] |

| Steroid Hormone Receptors | Glucocorticoid Receptor (GR), Estrogen Receptor (ER) | [9][10] |

| Transcription Factors | p53 (mutant), HIF-1α | [4][6] |

| Other | PCNA | [11][13] |

Experimental Protocols

This compound is a versatile tool for a variety of in vitro and in-cell experiments, most notably for affinity purification (pull-down) assays to identify HSP90-interacting proteins.

Cell Lysis for Pull-Down Assays

Proper cell lysis is critical for preserving protein complexes. A common lysis buffer is RIPA buffer, but the optimal buffer may vary depending on the cell type and the specific protein interactions being investigated.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (see recipe below)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge

-

Sonicator (optional)

RIPA Lysis Buffer Recipe:

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40 (Igepal CA-630)

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

Store at 4°C. Add protease and phosphatase inhibitors fresh before use.[1]

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).[9]

-

Wash the cells 2-3 times with ice-cold PBS.[14]

-

Aspirate the final PBS wash completely.

-

Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to the cell culture dish (e.g., 1 mL for a 10 cm dish).[1][14]

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.[1][14]

-

(Optional) Sonicate the lysate on ice to shear DNA and improve lysis efficiency.[14]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[14]

-

Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

This compound Pull-Down Assay

This protocol describes a general workflow for capturing HSP90 and its interacting partners from a cell lysate using this compound and streptavidin-conjugated beads.

Materials:

-

Cell lysate (from Protocol 3.1)

-

This compound

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, or a milder buffer with excess free biotin for some applications)

-

Microcentrifuge tubes

-

Rotating shaker

Procedure:

-

Pre-clear the lysate (optional but recommended): Add streptavidin beads to the cell lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

-

Incubate with this compound: Add this compound to the pre-cleared lysate to a final concentration of 1-10 µM (optimization may be required).

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow this compound to bind to HSP90.

-

Prepare beads: Wash the streptavidin beads 2-3 times with Binding/Wash Buffer.

-

Capture complexes: Add the washed streptavidin beads to the lysate containing the this compound-HSP90 complexes.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash: Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose). Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant. Elute the bound proteins from the beads. The choice of elution method depends on the downstream application:

-

For SDS-PAGE and Western Blotting (denaturing): Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes at 95°C.[10]

-

For functional assays (non-denaturing): Elute with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) or by using a buffer with low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0), followed by immediate neutralization.[10][13]

-

-

Pellet the beads and collect the supernatant containing the eluted proteins.

Western Blot Analysis

Western blotting is used to detect specific proteins in the eluted fraction from the pull-down assay, confirming the presence of HSP90 and identifying co-purified client proteins or novel interactors.

Materials:

-

Eluted protein samples

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSP90, and antibodies against suspected client proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3-5 times with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane 3-5 times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Concluding Remarks

This compound is an indispensable tool for investigating the complex biology of HSP90. Its high affinity and specificity for HSP90, combined with the robust biotin-streptavidin affinity system, enable the effective isolation and identification of HSP90-containing protein complexes. This technical guide provides a foundational framework for utilizing this compound in research. It is important to note that optimization of the provided protocols may be necessary for specific cell types and experimental goals. Careful experimental design, including appropriate controls (e.g., a pull-down with beads alone or with a non-binding biotinylated molecule), is essential for obtaining reliable and interpretable results.

References

- 1. biomol.com [biomol.com]

- 2. Biotinylated geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. bioclone.net [bioclone.net]

- 6. This compound, HSP90 inhibitor (CAS 1320265-38-0) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bioclone.net [bioclone.net]

- 14. ptglab.com [ptglab.com]

The Primary Cellular Target of Geldanamycin-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the primary cellular target of Geldanamycin-Biotin, providing a comprehensive overview of its mechanism of action, quantitative binding data, and detailed experimental protocols relevant to its study.

Executive Summary

Geldanamycin, a benzoquinone ansamycin antibiotic, and its biotinylated derivative, this compound, potently and specifically target the molecular chaperone Heat Shock Protein 90 (Hsp90) .[1][2][3][4] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits its essential ATPase activity.[5][6][7] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of a multitude of Hsp90-dependent "client" proteins.[6][8][9][10][11] Many of these client proteins are critical components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for cancer therapy.[12][13] The biotin moiety of this compound serves as a valuable tool for affinity purification-based studies, such as pull-down assays, to identify Hsp90-interacting proteins and further investigate the Hsp90-inhibitor complex.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its cellular effects by directly binding to the ATP-binding site located in the N-terminal domain of Hsp90.[5][6][7] This action competitively inhibits the binding of ATP, which is crucial for the conformational changes required for Hsp90's chaperone activity. The inhibition of the Hsp90 ATPase cycle prevents the proper folding and maturation of client proteins, leaving them susceptible to degradation via the ubiquitin-proteasome pathway.[6][11] This process is often mediated by the E3 ubiquitin ligase CHIP (Carboxy-terminus of Hsp70 Interacting Protein), which recognizes and ubiquitinates misfolded Hsp90 client proteins.[10]

Quantitative Data: Binding Affinity and Inhibitory Potency

The interaction between Geldanamycin and Hsp90 has been quantified using various biophysical and biochemical assays. The reported binding affinities (Kd) and inhibitory concentrations (IC50) can vary depending on the specific assay conditions, Hsp90 isoform, and the derivative of Geldanamycin used.

| Parameter | Value | Method | Hsp90 Form | Reference |

| Kd | 0.4 ± 0.1 µM | Filter Binding Assay ([3H]17-AAG) | Human Hsp90α (N-terminal domain) | [14] |

| Kd | 1 µM (0.5h equilibration) | SPROX | Hsp90 in MCF-7 cell lysate | [15] |

| Kd | 0.03 µM (24h equilibration) | SPROX | Hsp90 in MCF-7 cell lysate | [15] |

| Kd(app) | >1,000 nM (6 min incubation) | Fluorescence Anisotropy (BODIPY-Geldanamycin) | Hsp90α | [16] |

| Kd(app) | 4.6 nM (24h incubation) | Fluorescence Anisotropy (BODIPY-Geldanamycin) | Hsp90α | [16] |

| IC50 | ~20.1 µM, 2.2 µM, 1.1 µM for analogs | Fluorescence Polarization | Recombinant Hsp90α | [17] |

Note: 17-AAG is an analog of Geldanamycin. SPROX stands for Stability of Proteins from Rates of Oxidation. Kd(app) is the apparent dissociation constant.

Signaling Pathways and Experimental Workflows

The inhibition of Hsp90 by this compound disrupts numerous signaling pathways critical for cell proliferation, survival, and differentiation. A simplified representation of the core mechanism and a typical experimental workflow for studying Hsp90 inhibition are depicted below.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay for Hsp90 Binding

This assay measures the binding of a fluorescently labeled Geldanamycin probe to Hsp90 and its displacement by unlabeled this compound.

Materials:

-

Purified recombinant Hsp90α

-

Fluorescently labeled Geldanamycin (e.g., FITC-Geldanamycin or BODIPY-Geldanamycin)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 2 mM DTT)

-

384-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of fluorescently labeled Geldanamycin in DMSO.

-

Prepare a serial dilution of this compound in DMSO.

-

Dilute purified Hsp90α to the desired concentration in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 384-well plate, add a fixed concentration of fluorescently labeled Geldanamycin.

-

Add the serially diluted this compound or DMSO (for control wells).

-

Initiate the binding reaction by adding the diluted Hsp90α to each well. The final volume should be consistent across all wells.

-

Include control wells:

-

Probe only (no Hsp90) for minimum polarization.

-

Probe and Hsp90 (no competitor) for maximum polarization.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This compound Pull-Down Assay to Identify Hsp90 Interaction

This method uses the biotin tag on this compound to capture Hsp90 and its associated proteins from cell lysates.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

This compound

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for Western blotting

Procedure:

-

Cell Lysis:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Binding of this compound to Lysate:

-

Incubate the clarified cell lysate with this compound for 2-4 hours at 4°C with gentle rotation.

-

-

Capture of Biotinylated Complexes:

-

Add pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an anti-Hsp90 antibody to confirm the capture of Hsp90.

-

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol assesses the downstream effect of Hsp90 inhibition by measuring the levels of known Hsp90 client proteins.

Materials:

-

Cells of interest

-

This compound

-

Cell culture reagents

-

Lysis Buffer (as in the pull-down assay)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific time course (e.g., 6, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the cells as described previously.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the client protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the client protein levels to the loading control and compare the treated samples to the vehicle control.[18]

-

References

- 1. pnas.org [pnas.org]

- 2. Geldanamycin Biotin | CAS 30562-34-6 | Hsp90 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 3. Targeted inhibition of heat shock protein 90 disrupts multiple oncogenic signaling pathways, thus inducing cell cycle arrest and programmed cell death in human urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting heat-shock-protein 90 (Hsp90) by natural products: geldanamycin, a show case in cancer therapy - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Polypeptide release by Hsp90 involves ATP hydrolysis and is enhanced by the co-chaperone p23 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of Biotinylated Geldanamycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of biotinylated Geldanamycin, a crucial tool for studying the function and client proteins of Heat Shock Protein 90 (Hsp90). Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Hsp90, a molecular chaperone essential for the stability and function of numerous signaling proteins involved in cell growth, differentiation, and survival.[1] Biotinylation of Geldanamycin allows for its use in affinity-based proteomics to isolate and identify Hsp90-interacting partners, offering valuable insights into cellular signaling pathways and potential therapeutic targets.[2]

Introduction to Geldanamycin and its Biotinylation

Geldanamycin exerts its biological activity by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity and leading to the degradation of Hsp90 client proteins.[3][4] Many of these client proteins are oncoproteins, making Hsp90 an attractive target for cancer therapy.[1] To explore the full spectrum of Hsp90's clientele and its role in various cellular processes, biotin-labeled Geldanamycin probes have been developed. These probes retain their high affinity for Hsp90 and can be used to capture the entire Hsp90-client protein complex using streptavidin-based affinity purification techniques.[2][5]

The synthesis of biotinylated Geldanamycin is typically a two-step process. First, the methoxy group at the 17-position of the Geldanamycin ansa-macrocycle is substituted with a diamine linker to introduce a primary amine handle.[6][7] This amino-functionalized Geldanamycin is then coupled to an activated biotin derivative, such as an N-hydroxysuccinimide (NHS) ester of biotin, to form the final biotinylated product.[8] Purification is critical to remove unreacted starting materials and byproducts, and is typically achieved through chromatographic methods.

Signaling Pathway of Geldanamycin

Geldanamycin's inhibition of Hsp90 disrupts multiple signaling pathways critical for cancer cell survival and proliferation. By binding to the ATP pocket of Hsp90, Geldanamycin prevents the proper folding and maturation of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This disruption affects key signaling nodes as depicted in the diagram below.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of biotinylated Geldanamycin.

Synthesis Workflow

The overall workflow for the synthesis and purification is outlined below.

Step 1: Synthesis of 17-(3-aminopropyl)amino-17-demethoxygeldanamycin

This procedure describes the substitution of the 17-methoxy group of Geldanamycin with 1,3-diaminopropane to introduce a primary amine linker.[6]

Materials:

-

Geldanamycin

-

1,3-Diaminopropane

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve Geldanamycin (1 equivalent) in anhydrous DCM.

-

Add a large excess of 1,3-diaminopropane (e.g., 20 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diamine.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford 17-(3-aminopropyl)amino-17-demethoxygeldanamycin as a purple solid.

Step 2: Synthesis of Biotinylated Geldanamycin

This protocol details the coupling of the amino-functionalized Geldanamycin with an NHS-activated biotin derivative.

Materials:

-

17-(3-aminopropyl)amino-17-demethoxygeldanamycin

-

NHS-LC-Biotin (or a similar activated biotin)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase C18 silica gel for HPLC

Procedure:

-

Dissolve 17-(3-aminopropyl)amino-17-demethoxygeldanamycin (1 equivalent) in anhydrous DMF.

-

Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

-

In a separate vial, dissolve NHS-LC-Biotin (1.2 equivalents) in anhydrous DMF.

-

Add the NHS-LC-Biotin solution dropwise to the Geldanamycin derivative solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by adding a small amount of water.

-

The crude product can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol

Silica Gel Chromatography (for Step 1):

-

Stationary Phase: Silica gel (60 Å, 40-63 µm).

-

Mobile Phase: A gradient elution is typically used. Start with 100% DCM and gradually increase the polarity by adding methanol (e.g., 0-10% MeOH in DCM). Alternatively, an ethyl acetate/hexanes gradient can be employed.

-

Detection: The purple color of the Geldanamycin derivatives allows for visual tracking on the column. Fractions can also be analyzed by TLC.

Reverse-Phase HPLC (for Step 2):

-

Column: A preparative C18 column is suitable for the purification of the final biotinylated product.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%), is used. For example, a gradient of 20-80% acetonitrile in water over 30 minutes.

-

Detection: UV detection at a wavelength where the Geldanamycin chromophore absorbs (e.g., ~330 nm and ~530 nm).

-

Post-Purification: Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure (lyophilization is often preferred) to yield the final product as a solid.

Data Presentation

Synthesis Yields and Purity

| Step | Product | Typical Yield (%) | Purity (%) | Reference |

| 1 | 17-(3-aminopropyl)amino-17-demethoxygeldanamycin | 60-75 | >95 (by NMR) | [6] |

| 2 | Biotinylated Geldanamycin | 50-70 | >98 (by HPLC) | [9][10] |

Characterization Data

The structure and purity of the final biotinylated Geldanamycin should be confirmed by various analytical techniques. Below are the expected characterization data.

| Technique | Expected Results |

| Mass Spectrometry (ESI-MS) | The calculated molecular weight for the protonated molecule [M+H]⁺ should be observed. For a common linker like LC-Biotin, the expected mass would be that of the amino-Geldanamycin derivative plus the mass of the biotin linker minus water. The molecular formula for a commercially available Geldanamycin-Biotin is C55H87N7O17S, with a molecular weight of 1150.4 g/mol .[9][10] |

| ¹H NMR | The spectrum should show characteristic peaks for the Geldanamycin scaffold, the linker, and the biotin moiety. The disappearance of the methoxy signal from the starting Geldanamycin and the appearance of new signals corresponding to the alkyl chain of the linker and the biotin protons would confirm the successful synthesis. |

| ¹³C NMR | The carbon spectrum will also show characteristic signals for all parts of the molecule, further confirming its structure. |

| HPLC | A single major peak with a purity of >98% should be observed under the optimized analytical HPLC conditions. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of biotinylated Geldanamycin. The successful preparation of this valuable chemical probe will enable researchers to perform in-depth studies of the Hsp90 chaperone machinery and its role in health and disease. Careful execution of the described protocols and thorough characterization of the final product are essential for obtaining reliable and reproducible results in subsequent biological experiments.

References

- 1. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotinylated geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotinylated Protein Purification [sigmaaldrich.com]

- 6. Improved synthesis and evaluation of 17-substituted aminoalkylgeldanamycin derivatives applicable to drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. This compound, HSP90 inhibitor (CAS 1320265-38-0) | Abcam [abcam.com]

- 10. Biotin-geldanamycin (NB110-81560): Novus Biologicals [novusbio.com]

An In-depth Technical Guide to the Solubility and Stability of Geldanamycin-Biotin in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Geldanamycin-Biotin when dissolved in dimethyl sulfoxide (DMSO). This compound, a biotinylated derivative of the Hsp90 inhibitor Geldanamycin, is a valuable tool in biomedical research, particularly for affinity-based protein profiling and target identification.[1][2] Proper handling and storage of this compound solutions are critical to ensure experimental reproducibility and the integrity of research data. This document outlines key solubility parameters, stability considerations, and detailed experimental protocols for in-house validation.

Executive Summary

This compound is readily soluble in DMSO.[1][3][4] Published data indicates a solubility of at least 10 mg/mL. DMSO stock solutions of this compound are reported to be stable for at least two weeks when stored at -20°C. However, long-term stability at various temperatures and the effects of freeze-thaw cycles have not been extensively documented in publicly available literature. Given that the parent compound, Geldanamycin, is susceptible to degradation in acidic conditions and DMSO can be weakly acidic, careful storage and handling are paramount.[5] This guide provides standardized protocols for researchers to determine the precise solubility and stability of this compound under their specific laboratory conditions.

Data Presentation: Solubility and Stability

The following tables summarize the available quantitative data for the solubility and stability of this compound in DMSO.

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Solvent | Method | Source |

| Solubility | 10 mg/mL | DMSO | Not Specified | |

| General Solubility | Soluble | DMSO | Not Specified | [1][3][4] |

Table 2: Stability of this compound in DMSO

| Storage Condition | Duration | Stability | Source |

| -20°C | At least 2 weeks | Stable | |

| Room Temperature | Not Specified | Caution Advised | [5] |

| Freeze-Thaw Cycles | Not Specified | Caution Advised | [3] |

Experimental Protocols

To ensure the accuracy and reliability of experiments utilizing this compound, it is recommended to perform in-house validation of its solubility and stability. The following are detailed methodologies for key experiments.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This method, often referred to as the "shake-flask method," determines the saturation solubility of a compound at equilibrium and is considered the gold standard.[6][7]

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO (≥99.9% purity)

-

Glass vials with screw caps

-

Orbital shaker

-

Temperature-controlled incubator

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a precise volume of anhydrous DMSO to the vial.

-

Seal the vial tightly and place it on an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[6]

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a dilution series of the filtered supernatant in DMSO.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method with a standard curve.

Protocol for Determining Kinetic Solubility

This high-throughput method assesses the solubility of a compound when an aqueous buffer is added to a concentrated DMSO stock solution.[8][9] It is particularly useful for predicting precipitation in aqueous-based assays.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

-

Create a serial dilution of the this compound DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the DMSO dilution plate.

-

Rapidly add a larger volume of PBS (e.g., 198 µL) to each well to achieve the final desired concentrations.

-

Incubate the plate at room temperature for a set period (e.g., 2 hours).[6]

-

Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol for Assessing Stability in DMSO

This protocol allows for the determination of the degradation of this compound in DMSO over time at different temperatures and after freeze-thaw cycles.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Anhydrous DMSO (≥99.9% purity)

-

Low-adsorption microtubes

-

Temperature-controlled incubators/freezers

-

HPLC system with a UV detector

Procedure:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into multiple single-use, tightly sealed microtubes to minimize freeze-thaw cycles for the main stock.[10]

-

Time-Course Stability:

-

Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

-

At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature.

-

Analyze the concentration and purity of this compound using a validated HPLC method. The initial time point (t=0) serves as the reference.

-

-

Freeze-Thaw Stability:

-

Subject a set of aliquots stored at -20°C or -80°C to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A freeze-thaw cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature, and then returning it to the freezer.

-

After the designated number of cycles, analyze the concentration and purity by HPLC.[11][12]

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point and after each freeze-thaw cycle relative to the t=0 sample.

-

Plot the percentage remaining versus time or the number of freeze-thaw cycles. A common threshold for stability is ≥90% of the initial concentration remaining.

-

Mandatory Visualizations

The following diagrams illustrate the workflows and the biological context of this compound.

Conclusion and Recommendations

This compound exhibits good solubility in DMSO, facilitating the preparation of stock solutions for various research applications. While short-term stability at -20°C is documented, researchers should exercise caution regarding long-term storage and multiple freeze-thaw cycles due to the inherent chemical properties of the Geldanamycin scaffold and the nature of DMSO as a solvent.

Best Practices:

-

Solvent: Always use high-purity, anhydrous DMSO to prepare stock solutions.

-

Storage: Store stock solutions at -20°C or -80°C, protected from light.

-

Aliquoting: Prepare single-use aliquots to minimize the number of freeze-thaw cycles.

-

Validation: For critical or long-term experiments, it is highly recommended to perform stability assessments using the protocols outlined in this guide to ensure the concentration and integrity of the this compound solution.

-

Fresh Solutions: When in doubt, or for highly sensitive assays, preparing fresh solutions from solid material is the most reliable approach.

References

- 1. Biotin-geldanamycin (NB110-81560): Novus Biologicals [novusbio.com]

- 2. Biotinylated geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Geldanamycin Biotin | CAS 30562-34-6 | Hsp90 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Geldanamycin-Biotin as a High-Affinity Hsp90 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Geldanamycin-Biotin as a potent inhibitor of Heat Shock Protein 90 (Hsp90). It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes its impact on critical cellular signaling pathways.

Introduction to Hsp90 and Geldanamycin

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for maintaining cellular homeostasis.[1] It facilitates the proper folding, stability, and activation of a diverse array of "client" proteins, many of which are integral components of signal transduction pathways frequently dysregulated in diseases like cancer.[1][2] The chaperone function of Hsp90 is dependent on its intrinsic ATPase activity; the binding and hydrolysis of ATP drive a conformational cycle essential for client protein maturation.[1] Inhibition of Hsp90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[1] This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive therapeutic target.[2]

Geldanamycin, a benzoquinone ansamycin antibiotic, is a well-characterized Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its ATPase activity.[1][3] The biotinylated form of Geldanamycin, this compound, serves as a powerful research tool. The biotin moiety allows for the affinity purification and detection of Hsp90 and its associated client proteins, facilitating the study of Hsp90 complexes and the cellular consequences of its inhibition.[4][5]

Quantitative Data: Binding Affinity and Inhibitory Potency

The interaction of Geldanamycin and its derivatives with Hsp90 is characterized by slow, tight-binding kinetics.[6][7] The apparent dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) can vary depending on the experimental conditions, such as equilibration time and the specific Hsp90 isoform.[6][7]

| Compound | Parameter | Value | Cell Line/System | Reference |

| Geldanamycin | Kd | 1.2 µM | Purified Hsp90β | [3] |

| Geldanamycin | Kd | 1 µM (0.5h equilibration) | MCF-7 cell lysate | [7] |

| Geldanamycin | Kd | 0.03 µM (24h equilibration) | MCF-7 cell lysate | [7] |

| BODIPY-Geldanamycin | Kd(app) | 4.6 nM (24h incubation) | Purified Hsp90α | [6] |

| [3H]17-AAG* | Kd | 0.4 ± 0.1 µM | Purified hHsp90α N-terminal domain | [8] |

| GM-BDA** | IC50 | 1.35 ± 0.14 nM | HSP90-expressing cells | [9] |

*17-AAG is a Geldanamycin analog. **GM-BDA is a derivative of Geldanamycin used for radiolabeling.

Mechanism of Action and Impact on Signaling Pathways

This compound, by inhibiting Hsp90, leads to the degradation of a multitude of client proteins that are critical for cell growth, survival, and proliferation. Two of the most well-studied pathways affected by Hsp90 inhibition are the PI3K/Akt and the Raf-MEK-ERK signaling cascades.

The PI3K/Akt Signaling Pathway

Akt, a serine/threonine kinase, is a key node in the PI3K signaling pathway, promoting cell survival and proliferation. Akt itself is a client protein of Hsp90 and forms a complex with Hsp90 and the co-chaperone Cdc37 for its stability and function.[10][11] Inhibition of Hsp90 by Geldanamycin leads to the destabilization and subsequent proteasomal degradation of Akt.[10] This, in turn, downregulates downstream signaling.

Caption: Hsp90 inhibition by this compound leads to Akt degradation.

The Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1) are well-established Hsp90 client proteins.[1][2] Hsp90 is essential for the proper conformation and stability of Raf.[2] Inhibition of Hsp90 with Geldanamycin results in the degradation of Raf, thereby blocking downstream signaling to MEK and ERK.[1][2]

Caption: this compound disrupts the Raf-MEK-ERK pathway via Hsp90.

Experimental Protocols

This compound Pull-Down Assay to Isolate Hsp90 and Client Proteins

This protocol describes the use of this compound to capture Hsp90 and its associated client proteins from cell lysates.

References

- 1. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Biotinylated geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 6. pnas.org [pnas.org]

- 7. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of 64Cu-labeled Geldanamycin derivative for imaging HSP90 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

The Discovery and Elucidation of the Geldanamycin-Hsp90 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery Unlocks a New Avenue in Cancer Therapy

The journey of Geldanamycin from a simple antibiotic to a cornerstone of Hsp90-targeted cancer therapy is a testament to serendipity and rigorous scientific inquiry. Initially isolated in 1970 from the bacterium Streptomyces hygroscopicus, Geldanamycin was first noted for its modest antibacterial and antiviral properties.[1][2] It was not until the early 1990s that its potent anti-cancer capabilities began to be unveiled, leading to the landmark discovery of its interaction with Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[3] This discovery opened up a new frontier in cancer biology, establishing Hsp90 as a prime therapeutic target and Geldanamycin as the archetypal inhibitor. This guide provides an in-depth technical overview of the history, discovery, and key experimental methodologies that have defined our understanding of the Geldanamycin-Hsp90 interaction.

The Historical Unraveling of a Molecular Embrace

The initial observations of Geldanamycin's effects on cancer cells were phenotypic. It was shown to revert the morphology of src-transformed fibroblasts, hinting at an interaction with cellular signaling pathways. However, the precise molecular target remained elusive. A pivotal breakthrough came in 1994 when researchers demonstrated that Geldanamycin's effects were mediated through its direct binding to Hsp90.[3] This was a landmark finding, as it was the first time a molecular chaperone was identified as a target for an anti-tumor drug.

Subsequent research rapidly elucidated the specifics of this interaction. It was discovered that Geldanamycin binds to a highly conserved ATP-binding pocket located in the N-terminal domain of Hsp90.[3][4] This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is crucial for its chaperone function.[5] The inhibition of Hsp90's activity leads to the misfolding and subsequent degradation of its "client" proteins, many of which are key drivers of cancer progression, including HER2, Akt, Raf-1, and mutant p53.[6][7] This degradation is primarily mediated through the ubiquitin-proteasome pathway.[8] The selective toxicity of Geldanamycin towards cancer cells is attributed to the fact that Hsp90 in tumor cells exists in a high-affinity, multi-chaperone complex, making it more susceptible to inhibition compared to the latent, uncomplexed Hsp90 in normal cells.[6][7]

Quantitative Analysis of the Geldanamycin-Hsp90 Interaction

The affinity and efficacy of Geldanamycin and its derivatives have been extensively quantified using various biochemical and cell-based assays. The following tables summarize key quantitative data, providing a comparative overview for researchers.

Table 1: Binding Affinity of Geldanamycin and its Analogs to Hsp90

| Compound | Assay Method | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference(s) |

| Geldanamycin | Isothermal Titration Calorimetry (ITC) | Kd = 1.2 µM | [3] |

| Stability of Proteins from Rates of Oxidation (SPROX) | Kd = 1 µM (0.5h equilibration), 0.03 µM (24h equilibration) | [9] | |

| Fluorescence Polarization | Ki* = 10 nM (slow, tight binding) | [10] | |

| 17-AAG | Filter Binding Assay | Kd = 0.4 ± 0.1 µM | [11] |

| Isothermal Titration Calorimetry (ITC) | Kd = 0.44 µM | [12] | |

| Surface Plasmon Resonance (SPR) | Kd = 30 nM | [13] | |

| 17-DMAG | MicroScale Thermophoresis (MST) | Kd = 0.35 ± 0.04 µM | [13] |

| Isothermal Titration Calorimetry (ITC) | Kd = 0.2 µM | [1] |

Note: Binding affinity values can vary depending on the specific experimental conditions, protein constructs, and assay formats.

Table 2: In Vitro Cytotoxicity (IC50) of Geldanamycin and its Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Geldanamycin | SKBr-3 | Breast Cancer | ~20 | [1] |

| MCF-7 | Breast Cancer | 82.50 µg/ml (~147 µM) | [14] | |

| HepG2 | Liver Cancer | 114.35 µg/ml (~204 µM) | [14] | |

| 17-AAG | SKBr-3 | Breast Cancer | 70 | [15] |

| BT474 | Breast Cancer | 5-6 | [15] | |

| IMR-32 | Neuroblastoma | ~500 | [16] | |

| 17-DMAG | A549 | Lung Cancer | ~25 | [1] |

| NCI-H460 | Lung Cancer | ~50 | [1] | |

| U266 | Myeloma | <100 | [17] |

Note: IC50 values can exhibit significant variability based on the cell line, exposure time, and specific assay conditions employed.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Geldanamycin-Hsp90 interaction.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][18]

Materials:

-

MicroCal ITC instrument (e.g., ITC200)[19]

-

Purified recombinant Hsp90 protein

-

Geldanamycin or its analog

-

Identical, degassed buffer for both protein and ligand (e.g., 50 mM HEPES, 100 mM KCl, 2 mM MgCl₂, pH 7.5)[19]

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified Hsp90 against the chosen ITC buffer to ensure buffer matching.[19]

-

Dissolve Geldanamycin in the final dialysis buffer. If DMSO is used for initial stock, the final concentration in both protein and ligand solutions must be identical and kept to a minimum (<5%).[20]

-

Accurately determine the concentrations of both the Hsp90 solution and the Geldanamycin solution.

-

Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[19]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and syringe with buffer.

-

-

Titration:

-

Load the Hsp90 solution (typically 10-20 µM) into the sample cell.[19]

-

Load the Geldanamycin solution (typically 10-20 times the protein concentration, e.g., 100-200 µM) into the injection syringe.[20]

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Western Blotting for Hsp90 Client Protein Degradation

This technique is used to qualitatively and quantitatively assess the degradation of Hsp90 client proteins following treatment with Geldanamycin.

Materials:

-

Cancer cell line of interest (e.g., SKBr-3 for HER2 analysis)

-

Geldanamycin or its analog

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the client protein of interest (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of Geldanamycin and for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein to the loading control to determine the relative protein levels.

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Hsp90 chaperone cycle and its inhibition by Geldanamycin, leading to client protein degradation.

Caption: Experimental workflow for Western Blot analysis of Hsp90 client protein degradation.

Conclusion: From a Natural Product to a Powerful Research Tool and Therapeutic Lead

The story of Geldanamycin's interaction with Hsp90 is a paradigm of modern drug discovery. It highlights the importance of interdisciplinary research, from natural product chemistry to molecular and cell biology. The methodologies detailed in this guide have been instrumental in characterizing this interaction and have paved the way for the development of second-generation Hsp90 inhibitors with improved pharmacological properties, such as 17-AAG and 17-DMAG.[4] While Geldanamycin itself did not proceed to clinical use due to toxicity, its legacy as a powerful research tool and a lead compound for the development of Hsp90 inhibitors continues to drive innovation in cancer therapy. This technical guide serves as a comprehensive resource for researchers aiming to further unravel the complexities of the Hsp90 chaperone machinery and to develop novel therapeutics targeting this critical cellular node.

References

- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hsp90 inhibition induces both protein-specific and global changes in the ubiquitinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. japsonline.com [japsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

The Biotin-Tagged Geldanamycin Toolkit: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin, a natural product benzoquinone ansamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2] Many of these client proteins are oncoproteins, making Hsp90 a prime target for cancer therapy. To facilitate the study of Hsp90, its interactome, and the cellular effects of its inhibition, Geldanamycin has been chemically modified to include a biotin tag. This in-depth guide explores the function of the biotin tag on Geldanamycin for a variety of research applications, providing detailed experimental protocols and insights into the data generated.

The biotin tag serves as a powerful affinity handle, leveraging the high-affinity, non-covalent interaction between biotin and streptavidin (or its analogues like avidin and neutravidin). This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it an ideal tool for the capture and isolation of biotinylated molecules and their binding partners.

Core Function of the Biotin Tag on Geldanamycin

The primary function of the biotin tag on Geldanamycin is to enable the affinity-based isolation and identification of Hsp90 and its associated protein complexes.[1][3] By treating cells or cell lysates with biotin-Geldanamycin, the probe binds to the N-terminal ATP-binding pocket of Hsp90.[4] The resulting biotin-Geldanamycin-Hsp90 complex, along with any interacting client proteins and co-chaperones, can then be selectively captured using streptavidin-coated solid supports, such as magnetic beads or agarose resin.

This "pull-down" strategy allows researchers to:

-

Identify Hsp90 client proteins: By analyzing the proteins that co-purify with Hsp90, novel client proteins can be discovered.

-

Profile the Hsp90 interactome: The biotin-Geldanamycin probe can capture the dynamic Hsp90 machinery, including co-chaperones and other interacting proteins.

-

Investigate off-target effects: The probe can be used to identify other cellular proteins that may bind to Geldanamycin, providing insights into the drug's selectivity and potential side effects.[1][3]

-

Facilitate drug screening: Biotinylated Geldanamycin can be used in competitive binding assays to screen for new small molecule inhibitors of Hsp90.

Design and Synthesis Considerations

The design of a biotinylated Geldanamycin probe is critical to its functionality. Key considerations include the attachment point of the biotin linker and the nature of the linker itself.

-

Attachment Point: The biotin linker is typically attached at a position on the Geldanamycin molecule that does not interfere with its binding to the Hsp90 ATP pocket. The C17 position of the ansa chain is a common site for modification.[5]

-

Linker Chemistry and Length: The linker should be long enough to minimize steric hindrance between the bulky streptavidin protein and the Geldanamycin-Hsp90 complex. Polyethylene glycol (PEG) linkers are often used to enhance solubility and reduce non-specific binding.[6][7] The length of the linker can influence the efficiency of the pull-down assay.[6][8]

-

Cleavable Linkers: To facilitate the elution of captured proteins for downstream analysis, such as mass spectrometry, cleavable linkers are often incorporated. These linkers can be designed to be cleaved by specific chemical reagents (e.g., reducing agents for disulfide bonds, acid for acid-labile linkers) or by light (photocleavable linkers).[9][10][11][12] This allows for the gentle release of the captured proteins, leaving the biotinylated probe and streptavidin beads behind.

Quantitative Data Summary

While direct comparative studies providing precise Kd or IC50 values for biotinylated versus unmodified Geldanamycin are limited, the available data suggests that the addition of a biotin tag, when appropriately positioned, does not significantly impair the compound's biological activity. The inhibitory activity of Geldanamycin and its analogs is typically in the low micromolar to nanomolar range.

| Compound | Target/Assay | Value | Reference |

| Geldanamycin | Hsp90α Binding (Kd) | 9.0 nM (at 24h) | [3] |

| BODIPY-Geldanamycin | Hsp90α Binding (Kd) | 4.6 nM (at 24h) | [3] |

| Geldanamycin | Proliferation Inhibition (IC50) | 0.3 - 10 µM (biochemical) | [3] |

| Geldanamycin Derivatives | Proliferation Inhibition (IC50) | Nanomolar range in various cancer cell lines | [13] |

Note: The binding of Geldanamycin to Hsp90 is a slow, tight-binding interaction, and the apparent Kd can decrease with longer incubation times.[14] The data for BODIPY-Geldanamycin, a fluorescently labeled analog, suggests that a tag at a non-interfering position retains high-affinity binding.

Key Research Applications and Experimental Protocols

Affinity Purification (Pull-Down) of Hsp90 and Interacting Proteins

This is the most common application of biotin-tagged Geldanamycin. The following is a generalized protocol that can be adapted for specific cell types and experimental goals.

a. Materials

-

Biotin-Geldanamycin

-

Cell culture reagents

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-